molecular formula C19H24N4O6S B13402402 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

Cat. No.: B13402402
M. Wt: 436.5 g/mol
InChI Key: RCGWMDKQQCLMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Glutathionyl-S-methylindole is a metabolite derived from the bioactivation of 3-methylindole, a compound found in tobacco smoke and a metabolite of tryptophan. This compound is known for its role in various biochemical processes and its potential toxicological effects, particularly in the respiratory tract .

Chemical Reactions Analysis

Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the bioactivation of 3-methylindole, which involves dehydrogenation or epoxidation of the indole ring .

Common Reagents and Conditions: The formation of 3-Glutathionyl-S-methylindole requires the presence of NADPH and glutathione. The reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2A13 .

Major Products: The major products formed from the bioactivation of 3-methylindole include 3-Glutathionyl-S-methylindole, 3-methyl-2-glutathionyl-S-indole, indole-3-carbinol, and 3-methyloxindole .

Properties

Molecular Formula

C19H24N4O6S

Molecular Weight

436.5 g/mol

IUPAC Name

2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29)

InChI Key

RCGWMDKQQCLMSA-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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